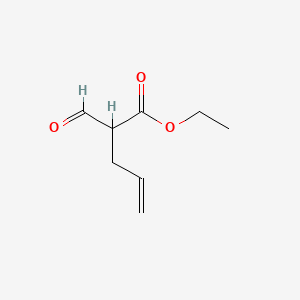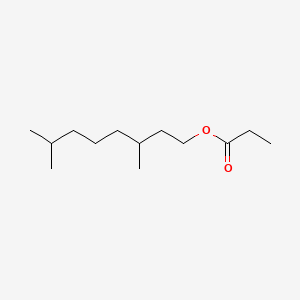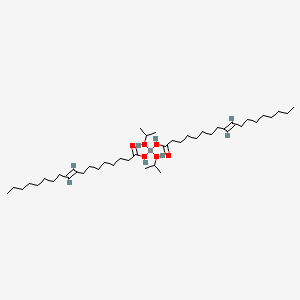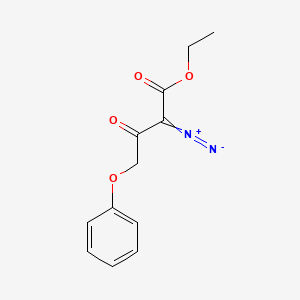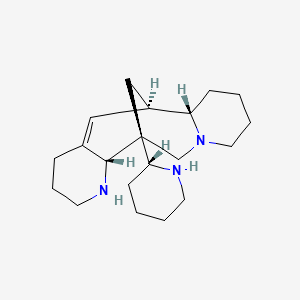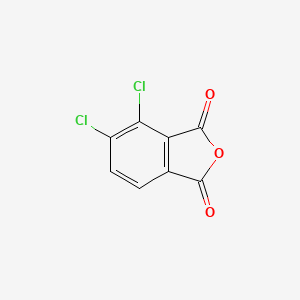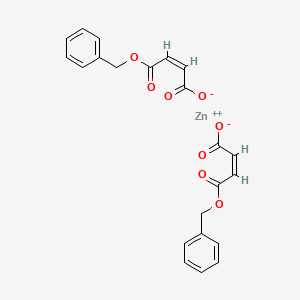
Zinc dibenzyl dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc dibenzyl dimaleate is an organometallic compound that features zinc coordinated with dibenzyl and dimaleate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc dibenzyl dimaleate typically involves the reaction of zinc salts with dibenzyl and dimaleate ligands under controlled conditions. One common method involves the use of zinc chloride, dibenzylamine, and maleic anhydride in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Zinc dibenzyl dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The dibenzyl and dimaleate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Major Products Formed:
Oxidation: Zinc oxide and organic by-products.
Reduction: Various zinc complexes depending on the reducing agent used.
Substitution: New zinc-ligand complexes with different properties.
Scientific Research Applications
Zinc dibenzyl dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which zinc dibenzyl dimaleate exerts its effects involves the coordination of zinc with the dibenzyl and dimaleate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zinc center can activate substrates and facilitate chemical transformations.
Comparison with Similar Compounds
Zinc diethyldithiocarbamate: Used as a catalyst in polymerization reactions.
Zinc dimethyldithiocarbamate: Known for its applications in rubber vulcanization.
Zinc dibutyldithiocarbamate: Utilized in the synthesis of polyurethanes.
Comparison: Zinc dibenzyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
17200-49-6 |
|---|---|
Molecular Formula |
C22H18O8Zn |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
zinc;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/2C11H10O4.Zn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |
InChI Key |
AAQMFGSQCFINFK-SVDRMMRJSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



